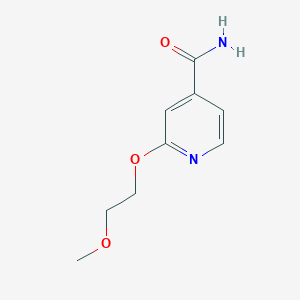

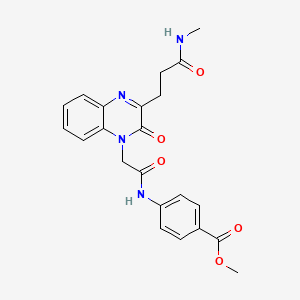

![molecular formula C13H10N2O B2412985 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1423037-18-6](/img/structure/B2412985.png)

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 217189-04-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is [4-(3-pyridinyl)phenyl]methanol . The physical form of this compound is solid .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” can be represented by the InChI code: 1S/C12H11NO/c14-9-10-3-5-11 (6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This process is useful for the scaffold decoration of a broad range of complex N-heterocycles .Physical And Chemical Properties Analysis

The compound has a boiling point of 106-107 . It is stored at ambient temperature and shipped at the same temperature . The compound is solid in its physical form .Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

A study by Ganapathy et al. (2015) detailed the crystal structure of a related compound, highlighting its potential in crystallography and structural analysis. The research focused on understanding the molecular configuration and intermolecular interactions, which are vital for designing new materials and drugs (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

2. Molecular Docking and Drug Design

Venkateshan et al. (2020) explored the use of azafluorene derivatives, which are structurally related to the compound , for inhibiting SARS CoV-2 RdRp. This study is significant as it combines molecular docking analysis, quantum chemical modeling, and molecular dynamics to design potential antiviral agents (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

3. Optical and Electronic Properties

El-Menyawy, Zedan, and Nawar (2019) conducted a study on pyrazolo[4,3-b] pyridine derivatives, which are chemically related, to understand their optical and electronic properties. Such research is crucial for the development of new materials in the field of optoelectronics (El-Menyawy, Zedan, & Nawar, 2019).

4. Fluorescence Properties

Research by Toche et al. (2009) on pyridine-3-carbonitriles, including fluorescence studies, showcases the potential of these compounds in developing fluorescent materials and sensors. The study specifically analyzed how different substitutions affect absorption and emission properties (Toche, Kazi, Ghotekar, Bagul, Tantak, & Jachak, 2009).

5. Corrosion Inhibition

Studies by Verma et al. (2015) and Sudheer & Quraishi (2015) investigated pyridine carbonitriles as corrosion inhibitors. These findings are significant in industrial applications where corrosion resistance is a critical concern (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015); (Sudheer & Quraishi, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZHHPNPJLOFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

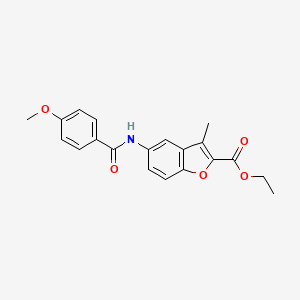

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)

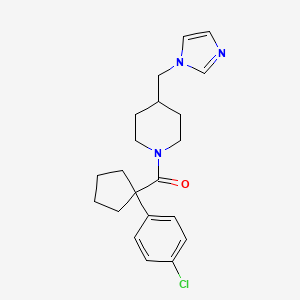

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

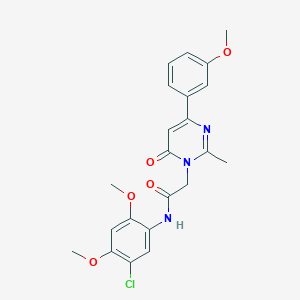

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)